1,5-Methanopentalen-1(2H)-ol, hexahydro-

Catalog No.
S12422295
CAS No.
111457-85-3
M.F
C9H14O
M. Wt
138.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,5-Methanopentalen-1(2H)-ol, hexahydro-

CAS Number

111457-85-3

Product Name

1,5-Methanopentalen-1(2H)-ol, hexahydro-

IUPAC Name

tricyclo[4.2.1.03,7]nonan-3-ol

Molecular Formula

C9H14O

Molecular Weight

138.21 g/mol

InChI

InChI=1S/C9H14O/c10-9-2-1-7-3-6(5-9)4-8(7)9/h6-8,10H,1-5H2

InChI Key

VCEPCSVFFOPLEK-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CC3CC1C2C3)O

1,5-Methanopentalen-1(2H)-ol, hexahydro- is a cyclic organic compound characterized by its unique structure that includes a pentalenol framework. Its molecular formula is C8H12OC_8H_{12}O and it has a molecular weight of approximately 140.18 g/mol. This compound is notable for its potential applications in various fields, including medicinal chemistry and organic synthesis.

The chemical behavior of 1,5-Methanopentalen-1(2H)-ol, hexahydro- can be explored through several types of reactions:

  • Hydroxylation: The hydroxyl group can participate in nucleophilic substitution reactions, making the compound a versatile intermediate in organic synthesis.
  • Dehydration: Under acidic conditions, the compound may undergo dehydration to form alkenes or ethers.
  • Oxidation: The alcohol functional group can be oxidized to form ketones or aldehydes, depending on the reaction conditions.

These reactions highlight the compound's potential utility as a building block in synthetic organic chemistry.

Several methods have been proposed for the synthesis of 1,5-Methanopentalen-1(2H)-ol, hexahydro-. Common approaches include:

  • Cyclization Reactions: The compound can be synthesized through cyclization of appropriate precursors containing alkene or alkyne functionalities.
  • Reduction Reactions: Starting from ketones or aldehydes, reduction using reagents like lithium aluminum hydride can yield the desired alcohol.
  • Grignard Reactions: Utilizing Grignard reagents with carbonyl compounds can also lead to the formation of this alcohol.

These methods illustrate the compound's accessibility through established synthetic pathways.

1,5-Methanopentalen-1(2H)-ol, hexahydro- has potential applications in:

  • Pharmaceuticals: As an intermediate in the synthesis of biologically active compounds.
  • Material Science: Its unique structure may be beneficial in developing new materials with specific properties.
  • Organic Synthesis: Used as a reagent or catalyst in various organic reactions due to its functional groups.

Several compounds share structural features with 1,5-Methanopentalen-1(2H)-ol, hexahydro-. Here are some notable examples:

Compound NameMolecular FormulaKey Characteristics
1-PentanolC5H12OC_5H_{12}OStraight-chain alcohol; widely used as a solvent.
CyclohexanolC6H12OC_6H_{12}OCyclic alcohol; used in industrial applications.
2-MethylcyclohexanolC7H14OC_7H_{14}OIsomeric form; exhibits different physical properties.

Uniqueness of 1,5-Methanopentalen-1(2H)-ol

The uniqueness of 1,5-Methanopentalen-1(2H)-ol lies in its specific cyclic structure and the presence of both hydroxyl and methylene groups. This configuration may impart distinct chemical reactivity compared to other similar compounds. Its potential applications in pharmaceuticals and materials science further underscore its significance as a unique entity within this chemical family.

XLogP3

1.5

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

138.104465066 g/mol

Monoisotopic Mass

138.104465066 g/mol

Heavy Atom Count

10

Dates

Last modified: 08-09-2024

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